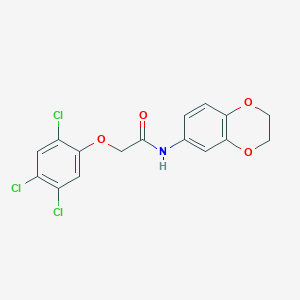![molecular formula C20H18N2O3S B4113273 N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4113273.png)
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide
Vue d'ensemble
Description
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide, also known as MPT0B392, is a novel small molecule that has been synthesized and studied for its potential use in cancer treatment. It belongs to the class of compounds known as thiophene carboxamides, which have been shown to exhibit antitumor activity in various cancer cell lines.
Mécanisme D'action
The mechanism of action of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide is not fully understood. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is that it exhibits potent antitumor activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide.
Orientations Futures
There are a number of future directions for research on N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide. One area of research is to further elucidate its mechanism of action. This will help to better understand how it exerts its antitumor effects and may lead to the development of more effective cancer treatments. Another area of research is to study its potential use in combination with other cancer drugs. This may lead to the development of new combination therapies that are more effective than current treatments. Additionally, more research is needed to determine the safety and efficacy of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide in human clinical trials.
Applications De Recherche Scientifique
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that it exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also shown that it exhibits significant antitumor activity in mouse models of breast and lung cancer.
Propriétés
IUPAC Name |
N-[5-methyl-2-[(2-phenoxyacetyl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-14-9-10-16(17(12-14)22-20(24)18-8-5-11-26-18)21-19(23)13-25-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCPAUDRESYERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)


![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113232.png)
![1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole](/img/structure/B4113236.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4113240.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4113245.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4113246.png)
![2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4113253.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4113261.png)
![2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4113265.png)
![2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4113278.png)
![1-[2-(4-bromophenoxy)propanoyl]pyrrolidine](/img/structure/B4113286.png)
![4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4113289.png)